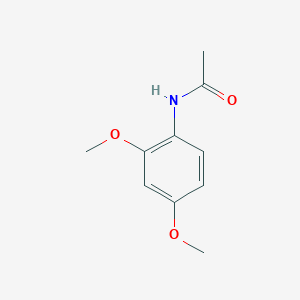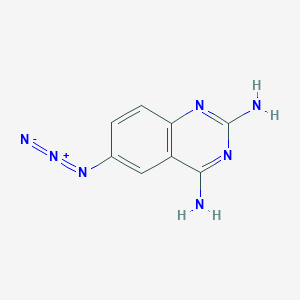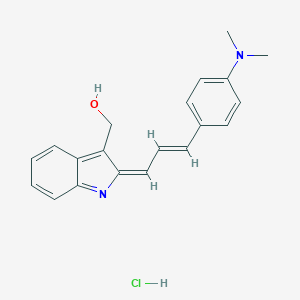
2-Dphmi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dphmi is a compound that has gained significant interest in the scientific community due to its unique properties. It is a derivative of 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one and is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Dphmi is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Dphmi in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells and has a high affinity for dopamine receptors, making it a valuable tool for studying these targets. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Dphmi. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and science. Finally, the development of more efficient synthesis methods for this compound may help to facilitate future research in this field.
Conclusion
In conclusion, this compound is a compound that has shown promise in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Its potent anticancer and anti-inflammatory properties, high affinity for dopamine receptors, and neuroprotective effects make it a valuable tool for studying these targets. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of science.
Synthesemethoden
The synthesis of 2-Dphmi involves a multistep process that includes the condensation of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization using hydrochloric acid. The resulting compound is then treated with sodium hydroxide to obtain this compound. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-Dphmi has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results.
In pharmacology, this compound has been shown to have a high affinity for dopamine receptors, making it a potential therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, it has been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy.
Eigenschaften
CAS-Nummer |
124530-40-1 |
|---|---|
Molekularformel |
C20H21ClN2O |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
[(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-22(2)16-12-10-15(11-13-16)6-5-9-20-18(14-23)17-7-3-4-8-19(17)21-20;/h3-13,23H,14H2,1-2H3;1H/b6-5+,20-9+; |
InChI-Schlüssel |
NPKLSGYJVLMZLJ-KHXRDBJXSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=C3C=CC=CC3=N2)CO.Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
Synonyme |
2-(3'-(4-dimethylaminophenyl)-2'-propenyliden)-3-hydroxymethyl-2H-indolenine 2-DPHMI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



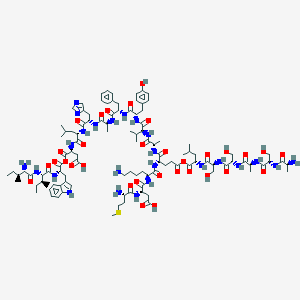
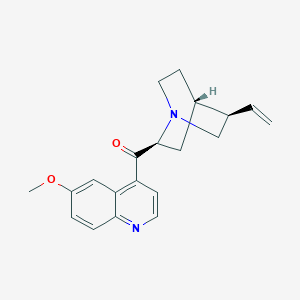
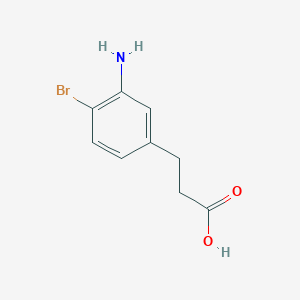
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
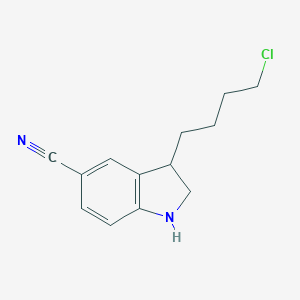
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)

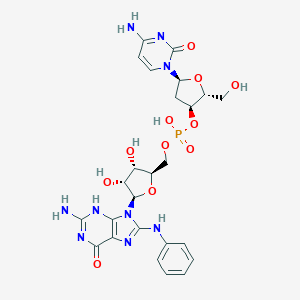

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)

